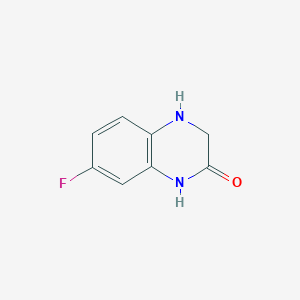

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Description

Contextualization within Quinoxalinone Chemistry Research

Quinoxalinones, and the broader family of quinoxalines, are heterocyclic compounds that have been a focal point of extensive research due to their presence in a variety of biologically active molecules. nih.govsemanticscholar.org These structures are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. nih.govsemanticscholar.orgresearchgate.net The versatility of the quinoxalinone skeleton allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. portico.org This adaptability has made it a valuable scaffold in the design of novel therapeutic agents.

Rationale for Investigation of Fluorinated Dihydro-Quinoxalinones

The introduction of a fluorine atom into a molecular structure can profoundly influence its properties. Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. In medicinal chemistry, fluorination is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.

The "dihydro-" component of the molecule, indicating a saturated bond in the pyrazinone ring, adds another layer of structural diversity. This modification impacts the planarity and conformational flexibility of the molecule, which can lead to altered interactions with biological receptors compared to its aromatic counterpart. The combination of the 7-fluoro substitution and the 3,4-dihydro feature in the quinoxalinone scaffold presents a unique chemical entity with the potential for novel biological activities. Research into 3,4-dihydroquinoxalin-2(1H)-one derivatives has shown that substitutions, including fluorine, can lead to significant antibacterial activity. researchgate.net

Overview of Key Research Areas Pertaining to 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

While research specifically focused on 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- is still emerging, studies on closely related fluorinated quinoxalinone derivatives point towards several key areas of investigation:

Antimicrobial Activity: A significant body of research highlights the potential of quinoxalinone derivatives as antimicrobial agents. nih.govresearchgate.netnih.gov The inclusion of a fluorine atom has been observed to enhance the antibacterial properties of some 3,4-dihydroquinoxalin-2H-(1H)-one derivatives. researchgate.net This suggests that 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone and its analogs are promising candidates for the development of new antibiotics.

Anticancer Activity and Kinase Inhibition: Quinoxalinone derivatives have been extensively investigated for their anticancer properties. ekb.egnih.gov A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. ekb.egmdpi.com The unique electronic properties of fluorine can influence the binding affinity of these compounds to the ATP-binding site of kinases, making fluorinated quinoxalinones a subject of interest in the development of targeted cancer therapies. Structure-activity relationship (SAR) studies on quinoxaline (B1680401) derivatives have provided insights into the features required for potent kinase inhibition. nih.govresearchgate.net

The following table presents representative data on the biological activity of some 7-fluoro-quinoxalinone derivatives from existing research, illustrating their potential in these key areas.

| Compound ID | Target/Activity | Measurement | Result |

| 7-fluoro-3-methyl-quinoxalin-2-yl derivative | Anti-inflammatory | In vivo model | Showed activity |

| 7-fluoro-quinoxaline 1,4-dioxide derivative | Anti-T. cruzi | IC50 | 0.4 µM |

| 6,7-difluoro-3-methyl-quinoxaline 1,4-dioxide derivative | Antimycobacterial | MIC | 1 mg/L |

The data in this table is derived from studies on related 7-fluoro-quinoxaline derivatives and is intended to be illustrative of the potential of the scaffold.

Current Research Gaps and Opportunities for 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

The primary research gap is the limited number of studies dedicated specifically to 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- and its direct derivatives. While the broader class of fluorinated quinoxalinones has been explored, the specific contributions of the 7-fluoro and 3,4-dihydro features in combination are not well-documented.

This gap presents several opportunities for future research:

Focused Synthesis and Characterization: There is a need for the development of efficient synthetic routes to access a library of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivatives with diverse substitutions at other positions. Detailed characterization of these compounds is also essential.

Systematic Biological Screening: A comprehensive evaluation of the biological activities of these novel compounds is warranted. This should include screening against a wide range of microbial strains, cancer cell lines, and a panel of protein kinases to identify promising lead compounds.

Structure-Activity Relationship (SAR) Studies: In-depth SAR studies are crucial to understand how different functional groups on the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold influence its biological activity. This knowledge will guide the rational design of more potent and selective derivatives.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of these compounds with their biological targets, providing insights for further optimization.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVHWJQPKMVYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66367-11-1 | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Quinoxalinone, 7 Fluoro 3,4 Dihydro and Its Analogs

Historical Perspectives on Dihydro-Quinoxalinone Synthesis

The synthesis of dihydro-quinoxalinones has its roots in the broader field of quinoxaline (B1680401) chemistry, which dates back to the late 19th century. Early methods for creating the core quinoxaline structure typically involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The subsequent reduction of the resulting quinoxaline or quinoxalinone provided access to the dihydro derivatives.

Historically, the formation of the dihydro-quinoxalinone ring system often relied on multi-step sequences. A common strategy involved the intramolecular cyclization of N-substituted-2-nitroanilines. These reactions were frequently carried out under harsh conditions, such as high temperatures and the use of strong acids or bases, which could limit the functional group tolerance of the substrates. The introduction of substituents like fluorine onto the benzene (B151609) ring was often accomplished by starting with a pre-functionalized aniline (B41778) derivative, a practice that continues in many modern syntheses.

Classical Synthetic Routes to 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

The classical approaches to synthesizing 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone primarily involve condensation and cyclization reactions. These methods, while foundational, often require specific precursors and well-established reaction pathways.

Condensation Reactions

A prevalent classical method involves the condensation of a suitably substituted o-phenylenediamine with an α-keto acid or its ester, followed by reduction. For the target molecule, this would necessitate the use of 4-fluoro-1,2-phenylenediamine. The initial condensation would form 7-fluoro-2(1H)-quinoxalinone, which can then be reduced to the desired 3,4-dihydro derivative.

Another variation of this approach is the reaction of an N-substituted o-phenylenediamine with an α-haloacetyl halide. The subsequent intramolecular cyclization would then yield the dihydro-quinoxalinone core. The availability of the fluorinated starting materials is a key consideration in these synthetic designs.

Cyclization Reactions

Intramolecular cyclization reactions represent a cornerstone of classical dihydro-quinoxalinone synthesis. A prominent example is the reductive cyclization of an N-(4-fluoro-2-nitrophenyl)amino acid or its corresponding ester. The nitro group is reduced to an amine, which then undergoes spontaneous or acid/base-catalyzed cyclization to form the lactam ring of the dihydro-quinoxalinone. Various reducing agents have been employed for this transformation, including metals like iron or tin in acidic media.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-(4-fluoro-2-nitrophenyl)glycine ethyl ester | Fe, NH4Cl, EtOH/H2O, reflux | 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone | Not specified |

| N-(4-fluoro-2-nitrophenyl)alanine | Zn, HCl, EtOH, rt | 7-fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | Not specified |

Modern and Green Chemistry Approaches in 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- Synthesis

Contemporary synthetic chemistry has seen a shift towards more efficient, atom-economical, and environmentally benign methodologies. The synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone has benefited from these advancements, particularly through the development of catalytic methods and the application of microwave technology.

Catalytic Methods (e.g., Metal-catalyzed, Organocatalytic)

Modern synthetic strategies often employ catalysts to achieve transformations that are difficult or inefficient under classical conditions.

Metal-catalyzed reactions have been instrumental in the formation of the C-N bonds necessary for constructing the dihydro-quinoxalinone skeleton. For instance, Palladium- or Copper-catalyzed Ullmann-type cross-coupling reactions can be used to couple a 2-bromo-5-fluoroaniline (B94856) derivative with an amino acid ester. The subsequent intramolecular cyclization of the coupling product would then furnish the desired heterocyclic system.

Another important catalytic approach is the catalytic hydrogenation of the corresponding 7-fluoro-2(1H)-quinoxalinone. This method offers a direct route to the dihydro derivative from a readily accessible precursor. Various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere are typically effective for this transformation.

| Substrate | Catalyst | Conditions | Product | Yield (%) |

| 7-fluoro-2(1H)-quinoxalinone | Pd/C (10 mol%) | H2 (1 atm), EtOH, rt, 12 h | 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone | >95 |

| 7-fluoro-3-methyl-2(1H)-quinoxalinone | Rh(I)-complex | H2 (10 atm), MeOH, 40 °C, 24 h | 7-fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | 98 |

This table is a representation of typical catalytic hydrogenation reactions for quinoxalinone systems.

Organocatalysis , which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in heterocyclic synthesis. While specific examples for the direct synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone are not prevalent, organocatalytic methods are widely used for the asymmetric synthesis of related structures, offering a pathway to enantiomerically enriched products.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by significantly reducing reaction times, often improving yields, and enabling reactions that are sluggish under conventional heating. The synthesis of fluoro-substituted quinoxaline derivatives has been shown to be amenable to this technology.

For example, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil (B1666583) can be achieved in solvent-free conditions under microwave irradiation in a matter of seconds to produce 5-chloro-6-fluoro-2,3-diphenyl quinoxaline. While this example leads to a fully aromatic quinoxaline, similar principles can be applied to the synthesis of dihydro-quinoxalinones.

A notable development is the microwave-assisted multicomponent synthesis of dihydroquinoxalinones. One such approach involves a one-pot, two-step reaction of an aldehyde, an Fmoc-protected α-amino acid, an isocyanide, and a soluble polymer-supported 4-fluoro-3-amino benzoate (B1203000) ester. This method, under microwave irradiation, provides a rapid and efficient entry to novel dihydro-quinoxalin-2-ones.

| Reaction Type | Reactants | Conditions | Product |

| Multicomponent Reaction | Aldehyde, Fmoc-α-amino acid, Isocyanide, Polymer-supported 4-fluoro-3-aminobenzoate | Microwave irradiation | Dihydroquinoxalinone library |

| Cyclization | 3-chloro-4-fluorobenzene-1,2-diamine, Benzil | Microwave, 320 W, 90 s, solvent-free | 5-chloro-6-fluoro-2,3-diphenyl quinoxaline |

This table highlights examples of microwave-assisted synthesis in the broader context of fluoro-substituted quinoxaline and dihydro-quinoxalinone synthesis.

Flow Chemistry Techniques

Continuous flow chemistry offers significant advantages for the synthesis of quinoxalinone scaffolds, including enhanced safety, improved reaction control, and potential for scalability. While specific studies detailing the flow synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone are not extensively documented in the public domain, the principles of flow chemistry have been successfully applied to the synthesis of related quinoxaline derivatives. These methodologies provide a strong foundation for the development of continuous processes for the target compound.

One notable example is the multi-step flow synthesis of quinoxaline derivatives, which demonstrates the potential for conducting complex reaction sequences in a continuous manner. uc.pt Such setups can integrate reaction, in-line analysis, and work-up steps, thereby streamlining the production process. uc.pt For instance, the synthesis of a dihydropyridinone derivative was achieved in a flow system that included an immobilized chiral organocatalyst, showcasing the adaptability of flow chemistry to stereoselective transformations. uc.pt

The application of flow chemistry is particularly advantageous for reactions that are exothermic or involve hazardous reagents, as the small reaction volumes within the flow reactor mitigate safety risks. beilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproduct formation. beilstein-journals.org

Solvent-Free Conditions

The development of solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce environmental impact and improve process efficiency. For the synthesis of quinoxaline derivatives, several effective solvent-free approaches have been reported. These methods often utilize mechanochemistry or solid-state catalysts to facilitate the reaction.

A novel mechanochemical approach using a spiral gas–solid two-phase flow (S-GSF) method has been demonstrated for the synthesis of quinoxaline derivatives. mdpi.com This technique achieves high efficiency, yield, and purity without the need for catalysts or organic solvents. mdpi.com In a model reaction, 2,3-diphenylquinoxaline (B159395) was synthesized in 93% yield within two minutes, highlighting the remarkable efficiency of this solvent-free method. mdpi.com

Another strategy involves the use of a recyclable sulfated polyborate catalyst for the rapid synthesis of quinoxalines under solvent-free conditions. ias.ac.in This method offers high yields, short reaction times, and easy work-up, making it an economically and ecologically attractive option. ias.ac.in The catalyst exhibits both Lewis and Brønsted acidity and can be reused without a significant loss in catalytic activity. ias.ac.in The superiority of the solvent-free condition was demonstrated by comparing it with various solvent-based systems, none of which offered an advantage in terms of yield or reaction time. ias.ac.in

Stereoselective Synthesis of Chiral 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- Derivatives

The synthesis of chiral 2(1H)-quinoxalinone derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Asymmetric synthesis methodologies are employed to produce enantiomerically pure or enriched compounds.

While direct stereoselective synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is not widely reported, asymmetric fluorocyclization reactions have been successfully used to synthesize related fluorine-bearing drug-like scaffolds, such as dihydroquinazolones and benzooxazinones. nih.gov These reactions utilize double axially chiral anionic phase-transfer catalysts to achieve high diastereo- and enantioselectivities. nih.gov This approach could potentially be adapted for the stereoselective synthesis of chiral 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivatives.

The principles of stereoselective synthesis have also been applied in flow chemistry, as demonstrated by the synthesis of an enantiomerically pure dihydropyridinone derivative using an immobilized chiral benzotetramisole analogue as an organocatalyst. uc.pt This highlights the potential for developing continuous stereoselective processes for the target quinoxalinone derivatives.

Synthesis of Deuterated and Isotopically Labeled 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Deuterated and isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards in analytical methods. The synthesis of deuterated 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone would involve the incorporation of deuterium (B1214612) atoms at specific positions in the molecule.

General strategies for the synthesis of deuterated compounds often involve the use of deuterated starting materials or reagents. For example, the synthesis of deuterated L-fluoroalanines for positron emission tomography (PET) imaging involved the use of D₂O and a ruthenium on carbon catalyst for the introduction of deuterium. nih.govnih.gov A similar approach could be envisioned for the synthesis of deuterated precursors to 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Stable isotope-labeled compounds, such as deuterated moxifloxacin, are crucial for clinical pharmacokinetic studies. researchgate.net The synthesis of such labeled compounds often requires a multi-step sequence to introduce the isotopic label at a specific position. researchgate.net These established methodologies for isotopic labeling can serve as a guide for the development of synthetic routes to deuterated 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Strategies for Late-Stage Functionalization of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage in the synthetic sequence. This enables the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. For the 2(1H)-quinoxalinone scaffold, C-H functionalization is a prominent LSF approach.

Recent advances have focused on the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones. researchgate.net These methods allow for the construction of C-C, C-N, C-P, C-S, and C-O bonds, providing a versatile toolkit for modifying the quinoxalinone core. researchgate.net For example, a strategy for the trifluoroacetylation of quinoxaline-2(1H)-ones has been developed using masked trifluoroacyl reagents under metal-, catalyst-, and light-free conditions. rsc.org This approach is notable for its functional group compatibility and scalability. rsc.org

Multi-component tandem reactions have also been employed for the direct C-H functionalization of quinoxalin-2(1H)-ones. nih.gov These reactions can construct C-C and C-RF bonds in a single step, with examples including trifluoroalkylation, difluoroalkylation, and perfluoroalkylation. nih.gov

Evaluation of Synthetic Pathway Efficiency and Atom Economy for 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

The efficiency and sustainability of a synthetic pathway are critical considerations, particularly for large-scale production. Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.

The evaluation of synthetic pathways for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone would involve assessing each step for its yield, energy consumption, and waste generation. For instance, the classical synthesis of quinoxalinones often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. portico.orgmtieat.org While effective, these methods can sometimes suffer from side reactions or require harsh conditions.

A comprehensive evaluation would also consider the source and cost of starting materials, the number of synthetic steps, and the ease of purification. By analyzing these factors, the most efficient and economical pathway for the synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone can be identified.

Chemical Reactivity and Transformation Studies of 2 1h Quinoxalinone, 7 Fluoro 3,4 Dihydro

Electrophilic Aromatic Substitution Reactions on the Quinoxalinone Ring System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone nucleus is governed by the directing effects of the substituents. The annulated dihydro-pyrazine ring, specifically the amine at the 4-position, acts as a powerful activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7). Conversely, the fluorine atom at C7 is a deactivating group due to its inductive electron withdrawal, but it also directs ortho and para (to C6 and C8).

The combined influence of these groups results in a complex reactivity pattern. The powerful activating effect of the N4-amine strongly favors substitution at its ortho position, C5. The position para to the N4-amine is already substituted with fluorine. The fluorine atom's directing effect reinforces substitution at C8 (ortho to F, meta to N4) and C6 (ortho to F, meta to N4), though these positions are less activated than C5.

Therefore, the predicted order of reactivity for electrophilic attack is C5 > C8. Experimental evidence from related quinoxalinone systems supports this theoretical analysis. For instance, nitration of quinoxalin-2(1H)-ones in acetic acid typically results in the formation of the 7-nitro derivative, highlighting the influence of the heterocyclic ring's activating properties. However, under strongly acidic conditions where the heterocyclic nitrogens are protonated, the ring becomes deactivating, and substitution patterns can change. For the 7-fluoro-3,4-dihydro analog, electrophilic substitution is anticipated to occur preferentially at the C5 position.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of N4-Amine | Influence of C7-Fluorine | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C5 | Ortho (Activating) | Meta | Strongly Activated | Major Product |

| C6 | Meta | Ortho (Deactivating) | Moderately Deactivated | Minor or No Product |

| C8 | Meta | Para (Deactivating) | Slightly Activated/Deactivated | Potential Minor Product |

Nucleophilic Reactions Involving the Fluoro-Substituent and Heterocyclic Nitrogen Atoms

The fluorine atom at the C7 position is susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups or upon N-oxidation. Studies on related 6,7-difluoroquinoxalines have shown that the fluoro groups can be displaced by a variety of nucleophiles, including amines, alkoxides, and hydrazine. Depending on the reaction conditions and the nucleophile's strength, either one or both fluorine atoms can be substituted. For 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, substitution of the single fluorine atom would require strong nucleophiles and potentially harsh reaction conditions unless additional activating groups are present.

The heterocyclic nitrogen atoms, N1 and N4, are also sites for nucleophilic reactions, most notably alkylation and acylation. The N1-H of the lactam is acidic and can be deprotonated by a suitable base, followed by reaction with an electrophile. The N4-H is a secondary amine and is also readily functionalized. N-acylation and N-alkylation at this position are common derivatizations for this class of compounds. For example, reaction with dimethyl sulfate (B86663) in the presence of a base can lead to N-methylation.

Ring-Opening and Ring-Closing Reactions of the Dihydro-Quinoxalinone Core

The dihydro-quinoxalinone core contains a six-membered lactam ring fused to an aromatic ring. This heterocyclic system is generally stable under neutral and mild acidic or basic conditions. The amide bond within the lactam is susceptible to hydrolysis under more forceful conditions, such as prolonged heating with strong acid or base. This would lead to the opening of the heterocyclic ring to yield a derivative of N-(2-amino-4-fluorophenyl)glycine.

Ring stability is a key feature of this scaffold, and ring-opening is not a commonly observed transformation under standard synthetic conditions. Conversely, one of the primary synthetic routes to this core structure involves a ring-closing reaction, typically an intramolecular cyclization of a precursor like an N-(2-nitro-5-fluorophenyl)glycine derivative after reduction of the nitro group, or the condensation of a 4-fluoro-o-phenylenediamine with an α-haloacetic acid derivative.

Oxidation and Reduction Chemistry of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

The dihydro-quinoxalinone ring system can undergo oxidation to form the corresponding aromatic quinoxalin-2(1H)-one. This dehydrogenation reaction introduces a double bond between the C3 and N4 positions, creating a fully conjugated system. A variety of oxidizing agents can accomplish this transformation. Common reagents include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and even air under certain conditions. libretexts.org This oxidation is a frequent step in synthetic sequences where the dihydro derivative is an intermediate. researchgate.net

Reduction of the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone can target the lactam carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to an amine, which would yield 8-fluoro-1,2,3,4-tetrahydroquinoxaline. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce the amide carbonyl but could potentially reduce other functional groups if present. libretexts.org

Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation (Dehydrogenation) | MnO₂, KMnO₄, Air/O₂ | 7-Fluoro-2(1H)-quinoxalinone |

| Reduction (Amide Carbonyl) | LiAlH₄ | 8-Fluoro-1,2,3,4-tetrahydroquinoxaline |

Functional Group Interconversions and Derivatization of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Beyond the reactions described above, the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold allows for a range of functional group interconversions and derivatizations, primarily centered on the nitrogen atoms.

N-Alkylation and N-Arylation: Both the N1 and N4 positions can be alkylated or arylated using appropriate electrophiles (e.g., alkyl halides, aryl halides) under basic conditions or through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents to modulate the compound's properties.

N-Acylation: The N4-amine can be readily acylated with acyl chlorides or acid anhydrides to form the corresponding amides. This is a common strategy in medicinal chemistry to introduce diverse side chains. uit.no

Sulfonylation: Reaction with sulfonyl chlorides at the N4 position yields sulfonamides, another important functional group for modifying biological activity.

These derivatizations are crucial for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.netuit.no

Photochemistry of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

The photochemistry of the fully aromatic quinoxalin-2(1H)-one system is well-documented, often involving photo-induced functionalization at the C3 position or cycloaddition reactions. researchgate.netresearchgate.netrsc.orgorganic-chemistry.org However, the 3,4-dihydro- derivative lacks the extended π-conjugation of its aromatic counterpart, which significantly alters its photochemical reactivity.

While the dihydro system is less likely to undergo the same C3-functionalization reactions upon photoexcitation, related systems have shown potential for other photochemical transformations. For instance, irradiation of certain quinoxalin-2-ones in the presence of amines can lead to reductive dimerization. uit.no It has also been noted that some photochemical reactions can be used to synthesize substituted dihydroquinoxalin-2-one systems from the fully oxidized quinoxalin-2(1H)-one precursor, representing a reductive cyclization pathway. uit.no Direct photochemical studies on 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone are not widely reported, but it is plausible that reactions involving radical intermediates could be initiated photochemically.

Solid-State Reactivity and Transformations

The solid-state chemistry of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, including its polymorphism and specific solid-state reactions, is not extensively documented in the public literature. However, the general structural features of the molecule, such as the planar aromatic ring, the puckered dihydro-pyrazine ring, and the hydrogen bond donor (N-H) and acceptor (C=O) sites of the lactam, suggest a high potential for the formation of well-defined crystal structures governed by intermolecular hydrogen bonding.

Different crystalline forms (polymorphs) could exhibit distinct physical properties, such as solubility and melting point. The presence of the fluorine atom can also lead to specific intermolecular interactions (e.g., C-H···F hydrogen bonds or F···F contacts) that influence crystal packing. While specific solid-state reactions have not been reported, the potential for topochemical reactions (reactions occurring in the solid state controlled by the crystal packing) exists if molecules are suitably aligned in the crystal lattice.

Advanced Spectroscopic and Analytical Investigations of 2 1h Quinoxalinone, 7 Fluoro 3,4 Dihydro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-, a combination of 1D and 2D NMR experiments would be essential.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis and Coupling Constants for Structural Elucidation Beyond Basic Identification

A detailed analysis of the NMR spectra would provide insights into the electronic environment of each nucleus and the connectivity within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the dihydropyrazinone ring. The fluorine atom at the 7-position would influence the chemical shifts of the adjacent aromatic protons (H-6 and H-8) and would introduce characteristic fluorine-proton coupling constants (JHF). The protons of the methylene (B1212753) group at the 3-position would likely appear as a singlet or a multiplet depending on their chemical environment and coupling to the N-H proton.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon (C-2) would resonate at a characteristic downfield shift. The fluorine substitution would significantly impact the chemical shifts of the carbon atoms in the benzene (B151609) ring, with the directly bonded carbon (C-7) showing a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (Note: This table is predictive and based on general principles and data for similar compounds. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| 2 | - | ~165-170 | - |

| 3 | ~3.4-3.6 (s, 2H) | ~45-50 | - |

| 4a | - | ~120-125 | - |

| 5 | ~6.8-7.0 (d) | ~115-120 | JH5-H6 |

| 6 | ~6.7-6.9 (dd) | ~110-115 | JH6-H5, JH6-F7 |

| 7 | - | ~155-160 (d) | ¹JC7-F7 |

| 8 | ~6.6-6.8 (dd) | ~105-110 | JH8-F7 |

| 8a | - | ~130-135 | - |

| NH (1) | ~10.0-10.5 (s, 1H) | - | - |

| NH (4) | ~5.0-5.5 (s, 1H) | - | - |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To confirm the assignments from 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, particularly within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, which is invaluable for determining the three-dimensional conformation of the molecule.

Solid-State NMR Studies

Solid-state NMR could provide information about the structure and dynamics of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- in the solid phase, including insights into crystal packing and polymorphism.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amide and amine groups, the C=O stretching of the amide, C-N stretching, and vibrations associated with the aromatic ring. The C-F bond would also have a characteristic stretching frequency.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for symmetric vibrations and vibrations of the carbon skeleton.

Table 2: Predicted Vibrational Spectroscopy Data for 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (Note: This table is predictive and based on general principles and data for similar compounds.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3300 |

| N-H Stretch (Amine) | 3300-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2950 |

| C=O Stretch (Amide) | 1650-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-F Stretch | 1000-1200 |

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (C₈H₇FN₂O), confirming its composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of a compound like 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, MS/MS would provide critical information about its molecular framework.

Upon introduction into a mass spectrometer, the compound would first be ionized, typically forming a protonated molecule [M+H]⁺. In the first stage of analysis (MS1), this parent ion would be isolated. In the second stage (MS2), the isolated ion would be subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

A plausible fragmentation pathway for the [M+H]⁺ ion of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone would likely initiate with the cleavage of the dihydroquinoxalinone ring. Common fragmentation patterns for related structures involve the loss of small neutral molecules such as carbon monoxide (CO), followed by further ring cleavages. The presence of the fluorine atom would be a key marker, as fragments retaining this atom would show a characteristic mass shift. The resulting fragmentation pattern provides a "fingerprint" that can confirm the identity of the compound and distinguish it from its isomers.

Table 1: Representative MS/MS Fragmentation Data for a Quinoxalinone Derivative

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Fragment Identity |

| 181.06 | 20 | 153.06 | [M+H-CO]⁺ |

| 181.06 | 20 | 125.07 | [M+H-CO-C₂H₄]⁺ |

| 181.06 | 35 | 98.05 | Further fragmentation |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, obtaining a suitable single crystal would be the first critical step. Single-crystal X-ray diffraction analysis would then unambiguously determine the spatial arrangement of atoms in the molecule. This would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the quinoxalinone core and the dihydro portion of the ring. Furthermore, if the molecule were chiral, the analysis could determine its absolute configuration.

The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack together in the solid state. For instance, the N-H group of the lactam and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, which would likely play a significant role in the crystal packing.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development. Powder X-ray diffraction (PXRD) is the primary technique used to investigate and identify different polymorphic forms. Each polymorph will give a distinct PXRD pattern, characterized by a unique set of diffraction peaks at specific 2θ angles.

By analyzing samples of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone prepared under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates), one could identify the existence of any polymorphs. The presence of different crystalline forms could have significant implications for the compound's physical properties, such as solubility and stability.

Table 2: Hypothetical PXRD Peak Data for Two Polymorphs

| Position (°2θ) - Form A | Intensity (%) | Position (°2θ) - Form B | Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 75 | 13.1 | 100 |

| 15.8 | 60 | 16.5 | 50 |

| 21.1 | 80 | 22.4 | 90 |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule. UV-Vis absorption spectroscopy of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, likely performed in a solvent such as methanol (B129727) or acetonitrile, would be expected to reveal absorption bands corresponding to π → π* and n → π* transitions. The aromatic quinoxaline (B1680401) core would be the primary chromophore responsible for these absorptions. The exact position and intensity of the absorption maxima (λmax) would be influenced by the fluorine substituent and the dihydro nature of the second ring.

Fluorescence spectroscopy would provide information about the molecule's emissive properties after electronic excitation. Not all molecules that absorb UV-Vis light are fluorescent. If 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone were to exhibit fluorescence, the emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be important photophysical parameters to characterize.

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity and Conformational Studies

If 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone possesses a stereocenter, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule.

CD spectroscopy would show positive or negative bands (Cotton effects) at the wavelengths of UV-Vis absorption, with the sign and magnitude of the bands being characteristic of a specific enantiomer. This makes CD an excellent tool for determining the enantiomeric purity of a sample. ORD, which measures the change in the angle of plane-polarized light as a function of wavelength, provides complementary information and can be particularly useful for conformational analysis of the dihydro ring.

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Mixture Analysis and Complex Impurity Identification

In a real-world scenario, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone would likely be synthesized as part of a mixture containing starting materials, byproducts, and other impurities. Advanced hyphenated techniques are essential for the analysis of such complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to separate the components of the mixture, with the mass spectrometer providing mass information for each separated peak. This allows for the rapid identification of known impurities and the tentative identification of unknown ones based on their mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers an even more powerful approach for the definitive structural elucidation of unknown impurities without the need for prior isolation. After separation by LC, the eluent flows through an NMR flow cell, allowing for the acquisition of NMR spectra for each component of the mixture. This provides detailed structural information that is often sufficient to fully characterize an impurity.

Computational and Theoretical Studies on 2 1h Quinoxalinone, 7 Fluoro 3,4 Dihydro

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

While computational studies have been conducted on other quinoxalinone derivatives, the strict focus of this article on 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- precludes the inclusion of data from other related compounds. Future computational research may address the properties of this specific molecule, at which point a detailed analysis could be provided.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, including the synthesis of quinoxalinone scaffolds. While the classical synthesis of quinoxalines involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, computational studies can provide deeper insights into the reaction pathways, transition states, and the influence of substituents on reaction kinetics and thermodynamics. researchgate.netmtieat.orgmdpi.com

For a compound like 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, computational methods such as Density Functional Theory (DFT) can be employed to model its formation. DFT calculations, often using a basis set like 6-311G, can determine the optimized geometries of reactants, intermediates, and products, as well as the energies of transition states. researchgate.net For instance, the condensation reaction leading to the dihydroquinoxalinone ring could be modeled to understand the step-by-step mechanism, including the initial nucleophilic attack, subsequent cyclization, and dehydration steps.

Furthermore, computational studies on related quinoxalin-2(H)-one derivatives have explored their redox properties. researchgate.net DFT calculations have been used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding the electron-donating and accepting capabilities of the molecules. researchgate.net These studies can elucidate how substituents, such as the fluorine atom in the target molecule, influence the electronic structure and, consequently, the reaction mechanism and reactivity. For example, the electron-withdrawing nature of fluorine at the 7-position would be expected to influence the electron density distribution in the aromatic ring, affecting its reactivity in both synthesis and other chemical transformations.

A hypothetical reaction energy profile, as could be determined by computational methods, is often used to visualize the favorability of a reaction pathway.

| Reaction Coordinate | Parameter | Description |

| Reactants | Optimized Geometry, Electronic Energy | The starting materials for the synthesis. |

| Transition State 1 | Imaginary Frequency, Activation Energy | The energy barrier for the initial condensation step. |

| Intermediate | Optimized Geometry, Relative Stability | A transient species formed during the reaction. |

| Transition State 2 | Imaginary Frequency, Activation Energy | The energy barrier for the cyclization step. |

| Products | Optimized Geometry, Reaction Enthalpy | The final 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. |

This table represents a conceptual framework for the type of data generated from computational studies on reaction mechanisms.

In Silico Modeling of Ligand-Receptor Interactions and Binding Modes

The quinoxalinone scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.gov In silico techniques, particularly molecular docking, are instrumental in predicting and analyzing the binding of quinoxalinone derivatives to receptor active sites. nih.govnih.govnih.gov These studies provide critical insights into the structural requirements for potent biological activity.

For 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, molecular docking simulations could be performed to predict its binding affinity and mode of interaction with various receptors. For example, quinoxaline (B1680401) derivatives have been studied as antagonists for the AMPA receptor, inhibitors of Epidermal Growth Factor Receptor (EGFR), and inhibitors of DNA gyrase. nih.govnih.govjohnshopkins.edu A typical docking study involves preparing the 3D structure of the ligand (the quinoxalinone derivative) and the receptor (a protein), followed by a computational search for the most favorable binding poses.

Docking studies on other quinoxalinone derivatives have revealed key interactions, such as hydrogen bonding and π-π stacking, with specific amino acid residues in the receptor's binding pocket. nih.gov For instance, in the context of AMPA receptor antagonism, hydrogen bond donor groups on the quinoxaline scaffold were found to be crucial for binding. nih.gov Similarly, docking studies of quinoxaline derivatives as EGFR inhibitors have shown strong binding to the EGFR protein, with the calculated binding energies correlating well with experimental inhibitory activities. nih.govnih.gov The fluorine atom on 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone could potentially form specific interactions, such as halogen bonds or hydrogen bonds, with the receptor, which could be explored through these in silico models.

The results of such a docking study could be summarized in a table:

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| EGFR | -8.5 | Met793, Lys745 | Hydrogen Bond, Hydrophobic |

| AMPA Receptor | -7.2 | Arg96, Ser142 | Hydrogen Bond, π-π Stacking |

| DNA Gyrase | -9.1 | Asp73, Gly77 | Hydrogen Bond, Metal Coordination |

This table is a hypothetical representation of potential docking results for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone based on studies of related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Numerous QSAR studies have been conducted on quinoxaline derivatives to guide the design of new, more potent analogs for various therapeutic targets, including anti-tubercular and leptospirocidal agents. nih.govnih.govresearchgate.net

In a QSAR study, a set of known quinoxalinone derivatives with their experimentally determined biological activities is used to build a predictive model. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, and steric properties), are calculated for each compound. nih.gov Statistical methods, such as partial least squares (PLS) or artificial neural networks (ANN), are then used to develop an equation that correlates these descriptors with the biological activity. nih.gov

For a series of derivatives related to 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, a QSAR model could be developed to predict their activity against a specific target. The model would help in understanding the structural features that are important for activity. For example, 3D-QSAR studies on quinoxaline derivatives have highlighted the importance of steric and electrostatic fields. nih.govresearchgate.net These studies can generate contour maps that visualize regions where bulky groups or electropositive/electronegative groups would enhance or diminish activity, thereby providing clear principles for ligand design. A 3D-QSAR model for leptospirocidal quinoxaline derivatives suggested that more hydrophobic and less sterically hindered groups would enhance the in vitro activity. nih.gov

The key parameters from a hypothetical QSAR study could be presented as follows:

| QSAR Model Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | 0.85 | Indicates a good fit of the model to the training data. |

| q² (Cross-validated r²) | 0.72 | Indicates good predictive ability of the model. |

| F-value | 30.5 | Shows the statistical significance of the model. |

| Key Descriptors | Electrostatic, Steric, Hydrophobic | The molecular properties that most influence biological activity. |

This table illustrates the kind of statistical data generated from a QSAR study, based on published research on quinoxaline derivatives. researchgate.net

Emerging Applications of 2 1h Quinoxalinone, 7 Fluoro 3,4 Dihydro Beyond Traditional Medicinal Chemistry

Applications in Materials Science

The unique molecular architecture of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- makes it a promising candidate for the development of advanced materials. The presence of the electron-withdrawing fluorine atom can influence the compound's photophysical and electronic properties, which are critical for applications in optoelectronics and polymer science.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Currently, there is limited specific research data available on the direct application of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- in commercial OLED devices. However, the broader class of quinoxaline-based compounds is recognized for its potential in light-emitting materials. The fluorescence properties of quinoxalinone derivatives are an area of active investigation. The incorporation of a fluorine atom, as in the 7-fluoro derivative, is a common strategy to enhance the photophysical properties of organic molecules, such as quantum yield and color purity, which are crucial for OLED performance. Theoretical studies and preliminary experimental work on related fluorinated quinoxalines suggest that these compounds can act as efficient emitters or hosts in OLEDs. The 7-fluoro-3,4-dihydro- variant, with its specific electronic profile, is a candidate for further research to determine its electroluminescent characteristics and potential utility in next-generation displays and lighting.

Polymer Chemistry and Polymerizable Monomers

The application of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- as a polymerizable monomer is an area of nascent research. While specific polymers derived from this exact monomer have not been extensively reported in the literature, the fundamental structure possesses reactive sites—notably the N-H groups—that could be functionalized to introduce polymerizable moieties. For instance, acylation or alkylation at the nitrogen positions could append vinyl, acrylate, or other polymerizable groups.

The inclusion of the 7-fluoro-quinoxalinone unit into a polymer backbone could impart desirable properties such as thermal stability, specific optical characteristics, and altered solubility. Research on polymers incorporating different quinoxaline (B1680401) units has demonstrated their potential in high-performance materials. The fluorine atom in the 7-position would be expected to enhance inter-chain interactions and potentially lead to polymers with unique solid-state packing and electronic properties.

Table 1: Potential Polymerizable Derivatives of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

| Derivative Name | Polymerizable Group | Potential Polymerization Method |

| 1-Acryloyl-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone | Acryloyl | Free-radical polymerization |

| 7-Fluoro-1-(4-vinylbenzyl)-3,4-dihydro-2(1H)-quinoxalinone | Vinylbenzyl | Free-radical or controlled radical polymerization |

| 4-(2-(7-Fluoro-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)styrene | Styrenic | Anionic or radical polymerization |

This table is illustrative of potential derivatives and is based on general principles of polymer chemistry, as direct experimental data for this specific monomer is limited.

Supramolecular Assemblies and Self-Healing Materials

The field of supramolecular chemistry and self-healing materials based on 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- is largely unexplored. However, the structural features of the molecule suggest potential in this domain. The presence of N-H and C=O groups allows for the formation of hydrogen bonds, which are fundamental to the construction of supramolecular assemblies.

Fluorine atoms can also participate in non-covalent interactions, including halogen bonding and dipole-dipole interactions, which can direct the self-assembly of molecules into well-defined architectures. These interactions, combined with hydrogen bonding, could be harnessed to create gels, liquid crystals, or other soft materials. In the context of self-healing materials, the reversible nature of these non-covalent bonds could be exploited to design polymers that can repair themselves after damage. While concrete examples utilizing 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone are yet to be published, the foundational chemical principles suggest this as a promising future research direction.

Role in Catalysis

The catalytic applications of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- and its derivatives are an emerging area of interest, with potential roles in both metal-catalyzed reactions and organocatalysis.

Ligand Design for Metal-Catalyzed Reactions

There is currently a lack of specific reports detailing the use of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- as a ligand in metal-catalyzed reactions. However, the quinoxalinone scaffold contains nitrogen and oxygen atoms that have the potential to coordinate with metal centers. Modification of the core structure, for example, by introducing phosphine (B1218219) or other coordinating groups, could yield novel ligands.

The fluorine atom at the 7-position would electronically modify the ligand, influencing the electron density at the metal center and thereby tuning its catalytic activity and selectivity. For instance, the electron-withdrawing nature of fluorine could make the metal center more electrophilic, which could be beneficial in certain catalytic cycles.

Table 2: Hypothetical Metal Complexes and Potential Catalytic Applications

| Ligand Derivative | Metal Center | Potential Catalytic Reaction |

| 1-(Diphenylphosphino)-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone | Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone | Ruthenium(II) | Transfer hydrogenation |

| Bis(7-fluoro-3,4-dihydro-2(1H)-quinoxalinone)diimine | Iridium(III) | Asymmetric hydrogenation |

This table presents hypothetical examples based on established principles of ligand design, as specific experimental data for this compound is not widely available.

Organocatalysis Utilizing 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- Derivatives

The use of chiral derivatives of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- in organocatalysis represents a promising but still theoretical area of research. The dihydroquinoxalinone core can be rendered chiral by substitution at the C3 position. The inherent functionalities, such as the secondary amine and the amide, can act as hydrogen bond donors and acceptors, which is a common feature of many organocatalysts.

Use as Chemical Probes and Sensors

The inherent photophysical properties of the quinoxalin-2(1H)-one core structure provide a fertile ground for the development of chemical probes and sensors. unamur.be The introduction of a fluorine atom at the 7-position, as in 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-, can further modulate these electronic and spectral properties, potentially enhancing its utility in sensing applications.

Fluorescent Probes for Biological Systems

Quinoxaline derivatives are recognized as a significant class of fluorophores. nih.gov The quinoxalin-2(1H)-one structure, in particular, is gaining attention for its fluorescent capabilities, which have long been overshadowed by its oxygen-containing counterparts, the coumarins. unamur.beresearchgate.net These compounds and their derivatives are being explored for their potential in chemosensing and biosensing. unamur.beresearchgate.net

The fluorescence of quinoxalin-2(1H)-ones can be sensitive to the molecular environment, a property that is crucial for a fluorescent probe. This sensitivity allows for the design of probes that can report on changes in their surroundings, such as polarity or the presence of specific analytes. The incorporation of a fluorine atom can influence the compound's photostability, quantum yield, and spectral characteristics, potentially leading to probes with improved performance for biological imaging. While specific studies on 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- as a biological probe are still emerging, the foundational research on related quinoxalinone structures suggests a promising future.

To illustrate the potential, the table below summarizes the properties of some functionalized quinoxalinone derivatives that have been investigated as fluorescent probes.

| Quinoxalinone Derivative | Excitation (nm) | Emission (nm) | Application |

| 7-Aminoquinoxalin-2(1H)-one | 420 | 510 | Solvatochromic probe |

| 3-(Pyren-1-yl)-quinoxalin-2(1H)-one | 345 | 475 | Ratiometric detection of metal ions |

| 7-(Dimethylamino)-3-(4-formylphenyl)quinoxalin-2(1H)-one | 450 | 550 | Probe for biothiol detection |

Table 1: Examples of Quinoxalinone-Based Fluorescent Probes This table is illustrative and based on data for related quinoxalinone structures to highlight the potential of the 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- scaffold.

Chemo-Sensors for Environmental Monitoring

The development of robust and sensitive chemo-sensors is critical for environmental monitoring. Quinoxaline-based fluorophores are being considered for this purpose due to their potential for detectable spectral changes in the presence of specific analytes. nih.gov Electrospun fibers containing quinoxaline-based colorants, for instance, are being explored for their application in chemosensors. nih.gov

For 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-, the electron-withdrawing nature of the fluorine atom could enhance its interaction with certain environmental pollutants, leading to a measurable change in its fluorescence or absorption spectrum. This could form the basis for sensors designed to detect heavy metal ions, organic pollutants, or other environmentally relevant species. The development of such sensors would involve tailoring the quinoxalinone structure with specific recognition moieties to ensure selectivity for the target analyte.

Agrochemical Applications: Design and Structure-Activity Studies

The quinoxaline scaffold is not only relevant in medicinal chemistry but also shows significant potential in agrochemical applications, with derivatives being investigated as insecticides, herbicides, and fungicides. mdpi.com The design of novel agrochemicals often involves the exploration of structure-activity relationships (SAR) to optimize efficacy and selectivity.

While specific SAR studies on 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- are not yet widely published, research on related quinoxalinone derivatives provides valuable insights into the agrochemical potential of this class of compounds. For example, novel quinoxalinone-1,2,3-triazole derivatives have been designed and synthesized as potential antifungal agents for treating plant anthrax disease. researchgate.net In another study, quinoxaline-2-oxyacetate hydrazide derivatives demonstrated notable antifungal activity against a range of crop pathogens. nih.gov

The introduction of a fluorine atom into an agrochemical candidate can have several beneficial effects. It can increase metabolic stability, leading to a longer duration of action in the field. Furthermore, fluorine can alter the electronic properties of the molecule, potentially enhancing its binding affinity to the target site in the pest or pathogen.

The following table outlines some general structure-activity relationships observed in quinoxalinone-based agrochemicals, which could guide the future design of derivatives of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-.

| Position of Substitution | Type of Substituent | Observed Effect on Activity |

| Benzene (B151609) Ring | Electron-donating groups (e.g., 6,7-dimethyl) | Generally sustained or enhanced antifungal activity in some series. nih.gov |

| Benzene Ring | Electron-withdrawing groups (e.g., chlorine) | Can lead to a decrease in overall activity but may enhance selectivity against certain pathogens. nih.gov |

| N1-position | Alkyl or substituted alkyl groups | Influences lipophilicity and can impact uptake and translocation in plants. |

| C3-position | Aromatic or heteroaromatic moieties | Can significantly modulate the spectrum of activity and potency. Introduction of a 1,2,3-triazole ring has shown promise for antifungal activity. researchgate.net |

Table 2: General Structure-Activity Relationships for Quinoxalinone-Based Agrochemicals This table is based on findings from studies on various quinoxalinone derivatives and provides a framework for the potential design and optimization of agrochemicals based on the 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- structure.

Future Research Directions and Challenges for 2 1h Quinoxalinone, 7 Fluoro 3,4 Dihydro

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the widespread investigation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is the development of efficient and environmentally benign synthetic methodologies. Traditional syntheses of quinoxalinone derivatives often rely on harsh conditions, toxic reagents, and hazardous solvents, which limit their large-scale applicability and contribute to environmental waste. ijirt.org Future research must prioritize the adoption of green chemistry principles. ekb.egtandfonline.com

Key areas for development include:

Catalyst Innovation : Exploring novel catalytic systems, including bio-based organocatalysts, nanocatalysts, and transition-metal-free catalysts, can lead to milder reaction conditions and improved yields. rsc.orgresearchgate.net

Green Solvents : The replacement of conventional organic solvents with greener alternatives like water, ethanol, ionic liquids, or natural deep eutectic solvents (NADESs) is crucial. ijirt.orgrsc.org Solvent-free reactions, assisted by techniques such as microwave irradiation, also present a promising avenue. researchgate.net

Energy Efficiency : Microwave and ultrasonic-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijirt.orgresearchgate.net

| Sustainable Strategy | Objective | Potential Advantage |

| Transition-Metal-Free Catalysis | Reduce heavy metal contamination and catalyst cost. rsc.org | Lower toxicity of final product, simplified purification. |

| Microwave-Assisted Synthesis | Accelerate reaction rates and reduce energy use. ijirt.org | Shorter reaction times, higher yields. |

| Use of Green Solvents (e.g., NADESs) | Eliminate hazardous and volatile organic solvents. rsc.org | Increased safety, reduced environmental impact, potential for catalyst recycling. rsc.org |

| One-Pot Tandem Reactions | Improve atom and step economy. researchgate.net | Reduced waste, time, and resource consumption. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold is not yet fully explored. The interplay between the electron-withdrawing fluorine atom and the dihydro-quinoxalinone core suggests a unique chemical behavior that could be harnessed for further functionalization. Future work should aim to move beyond simple oxidation, reduction, and substitution reactions.

Promising areas of investigation include:

Direct C-H Functionalization : Developing methods for the direct functionalization of C-H bonds on the aromatic ring would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials. nih.gov

Photocatalysis : Visible-light-induced reactions offer a mild and sustainable way to forge new bonds and introduce complex functional groups under ambient conditions. nih.govmdpi.com

Multi-Component Reactions : Designing new multi-component reactions involving the quinoxalinone scaffold can rapidly generate libraries of structurally diverse molecules for biological screening or materials testing. nih.gov

Fluorine-Directed Reactivity : Investigating how the 7-fluoro substituent directs the regioselectivity of electrophilic or nucleophilic substitution reactions is essential for predictable and controlled synthesis.

Advanced Spectroscopic Techniques for Real-Time Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is critical for process optimization. While standard spectroscopic methods like NMR, IR, and mass spectrometry are used for final product characterization, advanced techniques are needed for dynamic analysis. nih.govscispace.com

Future research could integrate:

Process Analytical Technology (PAT) : Implementing in-situ spectroscopic tools (e.g., ReactIR, in-situ Raman) for real-time monitoring of reaction progress. This allows for precise control over reaction parameters and helps identify transient intermediates.

Advanced NMR Spectroscopy : Utilizing 2D NMR techniques and fluorine-19 NMR to gain detailed insights into the structure and conformation of the molecule and its derivatives.

Computational Spectroscopy : Combining experimental data with theoretical calculations (e.g., Density Functional Theory) can aid in the assignment of spectroscopic signals and predict the properties of yet-to-be-synthesized compounds. scispace.comias.ac.in

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research. logica.ainih.gov Applying these computational tools to 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone can accelerate the discovery of new applications and optimize molecular design.

Key AI/ML applications include:

Predictive Modeling : Using ML algorithms to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, thereby identifying promising drug candidates early in the discovery pipeline and reducing late-stage failures. nih.govnih.gov

Virtual Screening and Target Identification : AI can screen vast virtual libraries of compounds to identify molecules with high binding affinity for specific biological targets and help predict new potential targets for the quinoxalinone scaffold. logica.ainih.gov

De Novo Design : Employing generative models to design novel derivatives of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone with optimized properties for specific therapeutic or material applications. crimsonpublishers.com

Materials Property Prediction : For materials science applications, AI can predict key properties such as bandgap, charge mobility, and photoluminescence, guiding the design of new organic electronic materials. tandfonline.com

| AI/ML Application | Research Goal | Expected Outcome |

| QSAR Modeling | Predict biological activity based on chemical structure. nih.gov | Prioritization of synthetic targets with higher potency. |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties. crimsonpublishers.com | Discovery of innovative structures for specific applications. |

| Graph Neural Networks (GNNs) | Predict molecular properties and interactions. nih.govastrazeneca.com | Enhanced accuracy in virtual screening and property prediction. |

| Transfer Learning | Apply knowledge from large datasets to smaller, specific ones. astrazeneca.com | Improved predictive performance for less-studied targets. |

Exploration of New Biological Targets and Mechanisms

Quinoxalinone derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netportico.orgresearchgate.net However, the specific biological targets and mechanisms of action for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone remain largely uncharacterized.

Future research should focus on:

Target Identification : Employing chemoproteomics and other chemical biology techniques to identify the specific protein targets with which the compound interacts.

Mechanism of Action Studies : Elucidating the downstream signaling pathways affected by the compound to understand its biological effects at a molecular level.

Structure-Activity Relationship (SAR) Studies : Synthesizing a focused library of analogues to systematically probe how structural modifications, particularly around the fluoro-substituent and the dihydro-quinoxalinone core, affect biological activity and target selectivity. The presence of a fluorine atom is often associated with improved metabolic stability and binding affinity, a hypothesis that requires validation for this compound.

Expansion into Emerging Technology Sectors

Beyond its potential in pharmaceuticals, the unique electronic structure of the quinoxalinone core suggests applications in materials science and other technology sectors. rsc.orgscispace.com The 7-fluoro substituent can further modulate these electronic properties, opening doors to new technological applications.

Potential areas for expansion include:

Organic Electronics : Investigating its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-withdrawing nature of the scaffold could be beneficial for n-type semiconductor materials.

Fluorescent Probes and Sensors : Exploring the intrinsic fluorescence of the quinoxalinone core and developing derivatives that can act as selective chemosensors for detecting metal ions or biologically relevant molecules. researchgate.netmdpi.com

Agrochemicals : Evaluating the potential of this scaffold in the development of new herbicides or fungicides, as the quinoxalinone core is present in some commercial agrochemicals. portico.org

Addressing Sustainability and Environmental Impact in Research

A forward-looking research agenda must holistically address the environmental impact of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone and its derivatives throughout their lifecycle. jocpr.com This goes beyond green synthesis to encompass the broader principles of sustainable chemistry.

Key challenges to address include:

Lifecycle Assessment : Conducting a comprehensive analysis of the environmental footprint, from the sourcing of raw materials to the final disposal or degradation of the products.

Biodegradability Studies : Evaluating the persistence of the compound and its derivatives in the environment to avoid the creation of persistent organic pollutants.

Waste Valorization : Developing strategies to recycle catalysts and solvents and to convert byproducts into valuable chemicals, adhering to the principles of a circular economy. rsc.org

Conclusion and Broader Impact of Research on 2 1h Quinoxalinone, 7 Fluoro 3,4 Dihydro

Summary of Key Research Advancements

Research into the quinoxalinone scaffold has revealed a versatile platform for the development of biologically active agents. The core structure is recognized as an important pharmacophore, a molecular feature that is essential for a drug's pharmacological activity. portico.org Key research advancements in the broader quinoxalinone class can be summarized as follows:

Diverse Biological Activities: Quinoxalinone derivatives have been reported to exhibit a wide range of biological properties, including potential as anticancer, antimicrobial, antifungal, antithrombotic, and anxiolytic agents. portico.orgresearchgate.net They have also been investigated as inhibitors of various enzymes, such as aldose reductase and kinases. portico.org